molecular formula C19H21ClN4O3 B3045135 N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-90-3

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3045135
CAS No.: 1021133-90-3
M. Wt: 388.8
InChI Key: GMPBVLDTGWHGJW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 1, 3, 6, and 5. Key structural features include:

  • Aryl substitution: A 3-chloro-4-methylphenyl group at the N-position of the carboxamide.
  • Alkyl groups: 1,3-dimethyl and 7-propyl substituents on the pyrrolo-pyrimidine scaffold.
  • Functional groups: A carboxamide at position 6 and two ketone groups at positions 2 and 2.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-5-8-24-15(16(25)21-12-7-6-11(2)14(20)9-12)10-13-17(24)22(3)19(27)23(4)18(13)26/h6-7,9-10H,5,8H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBVLDTGWHGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104982
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021133-90-3
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021133-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a chemical compound with significant potential in therapeutic applications. Its molecular formula is C19H21ClN4O3, and it has a molecular weight of 388.8 g/mol. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine structure, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine scaffold exhibit notable anticancer properties. For instance, similar derivatives have been shown to inhibit key signaling pathways in cancer cells:

  • Mechanism of Action : The compound may act as a kinase inhibitor targeting specific pathways involved in tumor growth and survival. This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where mutations in the HER family of receptors are common .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition:

  • Dihydrofolate Reductase (DHFR) : Some derivatives in this chemical class have demonstrated inhibitory effects on DHFR, an essential enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced cell division in rapidly proliferating cells such as cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines : A review highlighted various derivatives that showed promising results against cancer cell lines by inhibiting DHFR and other kinases involved in cell signaling pathways. These findings suggest that this compound could potentially share similar mechanisms of action .
  • Clinical Trials : Some related compounds have entered clinical trials targeting specific mutations in cancer cells. For example, the compound Tarloxotinib is noted for its ability to inhibit HER kinases selectively in tumor cells under hypoxic conditions .

Comparison of Biological Activities

Compound NameBiological TargetActivity TypeReference
This compoundKinases (HER family)Inhibitor
Similar Pyrido[2,3-d]pyrimidinesDihydrofolate ReductaseInhibitor
TarloxotinibHER KinasesInhibitor

Summary of Findings

The biological activity of this compound suggests potential therapeutic applications primarily in oncology. Its mechanisms appear to involve inhibition of critical enzymes and kinases associated with cancer progression.

Comparison with Similar Compounds

Key Observations:

Aryl Substituents : The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to the 4-isopropylphenyl group in or the 4-chlorophenyl in .

Functional Group Impact : Replacement of the carboxamide (target compound) with a diamine (Compound 13 ) or sulfonamide influences solubility and target selectivity.

Hypothetical Bioactivity Profile

  • The 3-chloro-4-methylphenyl group may enhance binding to hydrophobic kinase pockets.
  • The 1,3-dimethyl and 7-propyl groups could reduce off-target interactions compared to methoxy-substituted analogues .

Q & A

Q. What established synthetic routes are available for this compound, and what are their critical reaction conditions?

The compound is synthesized via multi-step protocols involving nucleophilic substitution and cyclization. Key steps include:

  • Stepwise coupling : Reacting substituted anilines (e.g., 3-chloro-4-methylaniline) with pyrrolo[2,3-d]pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Cyclization : Utilizing catalysts like Pd/C or acidic conditions to form the pyrrolo-pyrimidine core. Reaction temperatures range from 80–120°C, monitored by TLC (Rf ~0.48–0.58 in CHCl3/MeOH) .
  • Purification : Recrystallization from ethanol or methanol yields solids with >95% purity, confirmed by HPLC .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • 1H NMR : Key signals include δ 3.62–4.37 ppm (CH2/CH3 groups), 6.35–8.21 ppm (aromatic protons), and 9.3–11.98 ppm (NH groups) .
  • Mass spectrometry : HRMS (EI) confirms molecular ions (e.g., m/z 394.1783 for C25H22N4O) .
  • Elemental analysis : Validates stoichiometry (C, H, N, Cl within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what experimental design strategies are recommended?

Yield optimization involves:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry setups enable precise control of reaction kinetics and reduce byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while MeOH/CHCl3 mixtures improve crystallization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may accelerate cyclization steps .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in kinase inhibition assays (e.g., IC50 variability) require:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation inhibition in cancer lines) methods .
  • Structural analogs : Compare with derivatives like N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolopyrimidine (Compound 13) to isolate substituent effects .
  • Computational docking : Map binding modes to kinase ATP pockets (e.g., EGFR or VEGFR2) using software like AutoDock Vina to explain potency differences .

Q. How is the structure-activity relationship (SAR) explored for kinase inhibition?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C3) enhance binding affinity, while bulky alkyl chains (e.g., propyl at C7) may reduce solubility but improve selectivity .
  • Core modifications : Replacing the pyrrolo-pyrimidine core with pyrazolo[3,4-d]pyrimidine alters target specificity (e.g., CDK vs. JAK inhibition) .
  • Dose-response profiling : IC50 curves for analogs (e.g., Compound 10 vs. 13) reveal critical pharmacophores .

Q. What methodologies address spectral data inconsistencies (e.g., unexpected NMR peaks)?

Contradictions arise from:

  • Tautomerism : The pyrrolo-pyrimidine core may exhibit keto-enol tautomerism, shifting NH proton signals. Use DMSO-d6 to stabilize tautomers .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated intermediates) causing extra peaks .
  • Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) resolves overlapping signals from conformational isomers .

Methodological Guidelines

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of amine intermediates .
  • Analytical workflows : Combine NMR, HRMS, and elemental analysis for rigorous characterization. Use column chromatography (silica gel, CHCl3/MeOH gradient) for challenging purifications .
  • Data validation : Cross-reference biological activity with ≥3 independent replicates and include positive controls (e.g., staurosporine for kinase assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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